molecular formula C8H7N3S2 B14416054 6-Amino-1,4-dihydroquinoxaline-2,3-dithione CAS No. 80202-78-4

6-Amino-1,4-dihydroquinoxaline-2,3-dithione

Cat. No.: B14416054
CAS No.: 80202-78-4
M. Wt: 209.3 g/mol
InChI Key: HFZBOCDQDVYYBU-UHFFFAOYSA-N
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Description

6-Amino-1,4-dihydroquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an amino group at the 6th position and two sulfur atoms at the 2nd and 3rd positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-Amino-3-nitrophenol with sulfur-containing reagents to form the desired quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-dihydroquinoxaline-2,3-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a hydroxy group instead of an amino group.

    Quinoxaline-2,3-dione: Lacks the amino group and dithione moiety, serving as a simpler analog.

Uniqueness

6-Amino-1,4-dihydroquinoxaline-2,3-dithione is unique due to the presence of both an amino group and a dithione moiety, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

80202-78-4

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dithione

InChI

InChI=1S/C8H7N3S2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)

InChI Key

HFZBOCDQDVYYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=S)C(=S)N2

Origin of Product

United States

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